molecular formula C14H19NO B7570807 1-(2-Benzylpyrrolidin-1-yl)propan-1-one

1-(2-Benzylpyrrolidin-1-yl)propan-1-one

Cat. No.: B7570807
M. Wt: 217.31 g/mol
InChI Key: AWLUPQBTHTZBBP-UHFFFAOYSA-N
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Description

1-(2-Benzylpyrrolidin-1-yl)propan-1-one is a ketone derivative featuring a pyrrolidine ring substituted with a benzyl group at the 2-position and a propan-1-one moiety. The compound’s molecular formula is C₁₄H₁₇NO (molecular weight: 215.29 g/mol).

Properties

IUPAC Name

1-(2-benzylpyrrolidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-2-14(16)15-10-6-9-13(15)11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLUPQBTHTZBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrrolidine vs. Piperidine Derivatives

  • Pyrrolidine’s smaller ring may favor tighter interactions in sterically constrained targets.
  • Lipophilicity : The benzyl group on pyrrolidine in the target compound enhances lipophilicity (logP ~2.5 estimated), improving membrane permeability but possibly reducing aqueous solubility compared to piperidine analogs .

Substituent Position and Chirality

  • Benzyloxy vs. Benzyl: In (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one, the benzyloxy group on the propanone chain introduces an ether linkage, altering electronic properties and hydrogen-bonding capacity compared to the benzyl group on pyrrolidine in the target compound. The (S)-configuration further enables enantioselective interactions, critical in asymmetric synthesis .

Aromatic vs. Aliphatic Moieties

  • Pyridinyl and Phenyl Groups : 2-Benzyl-3-phenyl-1-(pyridin-2-yl)propan-1-one incorporates aromatic pyridinyl and phenyl groups, which may enhance π-π stacking interactions in crystallographic packing or receptor binding, as evidenced by its stable crystal structure .

Key Research Findings

Synthetic Versatility : Propan-1-one derivatives are frequently synthesized via nucleophilic acyl substitution or microwave-assisted methods, as seen in thiazolidin-propan-1-one hybrids (e.g., ).

Biological Activity : Piperidine-containing analogs exhibit improved metabolic stability over pyrrolidine derivatives, a critical factor in drug development .

Chiral Specificity : The (S)-configured benzyloxy-pyrrolidine derivative highlights the role of stereochemistry in modulating biological activity and synthetic utility .

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